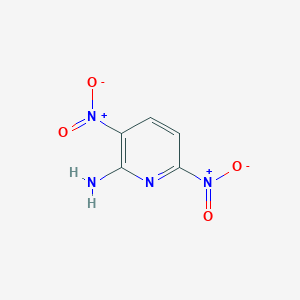
Acid brown 98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Brown 98, with the chemical formula C48H39FeN15O21S3 and CAS registry number 12269-88-4, is a synthetic dye used primarily in the textile industry. Known for its brown color, it is commonly used to dye fabrics such as cotton, wool, and silk. This compound is soluble in water and has good lightfastness, making it suitable for various textile applications. It is also used in the production of inks and paints .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Brown 98 is synthesized through a multi-step process involving the diazotization of 2-amino-4-nitrophenol, followed by coupling with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The resulting compound is then complexed with iron to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions. The process typically includes:
Diazotization: 2-amino-4-nitrophenol is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.
Complexation: The resulting azo compound is complexed with iron to form this compound.
Chemical Reactions Analysis
Types of Reactions: Acid Brown 98 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the degradation of the dye.
Reduction: this compound can be reduced under specific conditions, altering its color properties.
Substitution: The sulfonic acid group in this compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of ultrasound or Fe(II) ions.
Reduction: Reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Degraded products with altered chromophoric properties.
Reduction: Reduced forms of the dye with different color characteristics.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Acid Brown 98 has several scientific research applications, including:
Chemistry: Used as a model compound for studying dye degradation and removal techniques.
Biology: Investigated for its potential effects on biological systems and its interaction with biomolecules.
Medicine: Explored for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and paints.
Mechanism of Action
The mechanism of action of Acid Brown 98 involves its interaction with various molecular targets. The dye can bind to proteins and other biomolecules, altering their structure and function. In degradation processes, the dye undergoes oxidation or reduction, leading to the formation of reactive intermediates that further react with other molecules .
Comparison with Similar Compounds
Acid Brown 83: Another azo dye with similar applications in the textile industry.
Acid Black 234: Used in similar industrial applications but with different color properties.
Allura Red: A synthetic dye used in food and pharmaceuticals.
Uniqueness of Acid Brown 98: this compound is unique due to its specific chemical structure, which provides distinct color properties and stability. Its good lightfastness and water solubility make it particularly suitable for textile applications. Additionally, its ability to form stable complexes with iron enhances its versatility in various industrial processes .
Properties
CAS No. |
12269-88-4 |
|---|---|
Molecular Formula |
C48H39FeN15O21S3 |
Molecular Weight |
1314.0 g/mol |
IUPAC Name |
4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid;iron |
InChI |
InChI=1S/3C16H13N5O7S.Fe/c3*1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;/h3*2-8,15,22H,1H3,(H,26,27,28); |
InChI Key |
TUZLXNUBZFOJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)

![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)


![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)


![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
